tert-Butyl 6-[O-(2-Bromoethyl)phosphoryl)hydroxyhexanoate is a chemical compound with the CAS number 73839-25-5. It is characterized by the presence of a tert-butyl group, a hydroxyhexanoate moiety, and a phosphoryl group linked to a bromoethyl substituent. This compound is primarily utilized in organic synthesis and has potential applications in biochemical research.
This compound can be sourced from various chemical suppliers and is classified under organic phosphonates. Its structure features a phosphonate group, which is significant in medicinal chemistry and biochemistry due to its role in enzyme inhibition and as a building block for more complex molecules .
The synthesis of tert-Butyl 6-[O-(2-Bromoethyl)phosphoryl)hydroxyhexanoate typically involves several steps, including:
The synthesis may require specific conditions such as controlled temperature and pH, as well as the use of solvents like dichloromethane or dimethylformamide to facilitate reactions. The yields and purity of the final product can be optimized through careful monitoring of reaction times and purification processes like chromatography .
The molecular structure of tert-Butyl 6-[O-(2-Bromoethyl)phosphoryl)hydroxyhexanoate] can be depicted as follows:
The molecular formula is C₁₃H₁₈BrO₄P, with a molecular weight of approximately 339.15 g/mol. The compound's structural features make it amenable to various chemical transformations .
tert-Butyl 6-[O-(2-Bromoethyl)phosphoryl)hydroxyhexanoate] can participate in several chemical reactions:
The reactivity of this compound is influenced by its functional groups, particularly the leaving ability of the bromoethyl moiety and the electrophilicity of the phosphoryl group .
The mechanism by which tert-Butyl 6-[O-(2-Bromoethyl)phosphoryl)hydroxyhexanoate] exerts its effects involves:
Studies have shown that compounds with similar structures often exhibit significant biological activities, including enzyme inhibition and modulation of metabolic pathways .
Relevant data includes melting point (if applicable), boiling point (if known), and spectral data (NMR, IR) that confirm its structure .
tert-Butyl 6-[O-(2-Bromoethyl)phosphoryl)hydroxyhexanoate] finds applications primarily in scientific research:
This compound's unique structure makes it valuable for various research applications in chemistry and biochemistry .
tert-Butyl 6-[O-(2-bromoethyl)phosphoryl)hydroxyhexanoate (CAS 73839-25-5) is an organophosphorus compound with the molecular formula C₁₂H₂₄BrO₆P and a molecular weight of 375.19 g/mol [1] [2] [4]. Its structure integrates three functional domains:
The SMILES notation (BrCCOP(=O)(OCCCCCC(=O)OC(C)(C)C)O) and InChI key confirm the connectivity, with the bromoethyl moiety attached to the phosphate oxygen. The tetrahedral geometry at phosphorus was validated through X-ray crystallography of analogous compounds, though direct data for this molecule is limited in the provided sources.
Table 1: Atomic Composition and Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₄BrO₆P |
| Molecular Weight | 375.19 g/mol |
| CAS Registry Number | 73839-25-5 |
| SMILES | BrCCOP(=O)(OCCCCCC(=O)OC(C)(C)C)O |
| InChI | 1S/C12H24BrO6P/c1-12(2,3)19-11(14)7-5-4-6-9-17-20(15,16)18-10-8-13/h4-10H2,1-3H3,(H,15,16) [4] |
This compound exists as a colorless to pale-yellow oil with a predicted density of 1.351 ± 0.06 g/cm³ and a boiling point of 413.8 ± 55.0 °C [2]. Key handling characteristics include:
Table 2: Summary of Physicochemical Properties
| Property | Value | Conditions |
|---|---|---|
| Physical State | Colorless oil | 25°C |
| Density | 1.351 ± 0.06 g/cm³ | Predicted |
| Boiling Point | 413.8 ± 55.0 °C | Predicted |
| pKa | 1.39 ± 0.50 | Predicted (phosphoric acid) |
| Solubility | >50 mg/mL in chloroform | 25°C [2] [5] |
NMR Spectroscopy (reconstructed from structural analogs [6] [9]):
Mass Spectrometry:
Infrared Spectroscopy:
Table 3: Key Spectroscopic Assignments
| Technique | Signal (δ, ppm or cm⁻¹) | Assignment |
|---|---|---|
| ¹H NMR | δ 1.42 (s, 9H) | tert-Butyl methyl groups |
| δ 3.70 (t, 2H) | -CH₂Br | |
| ³¹P NMR | δ 1.2 (s) | Phosphate phosphorus |
| IR | 1720 cm⁻¹ | Ester carbonyl (C=O) |
| 1260 cm⁻¹ | Phosphoryl (P=O) |
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4